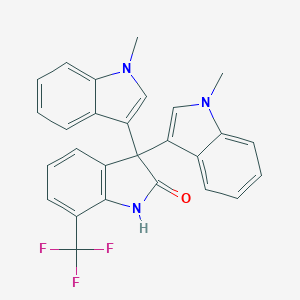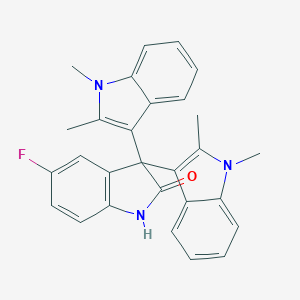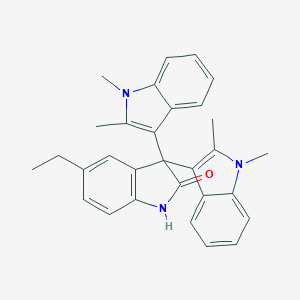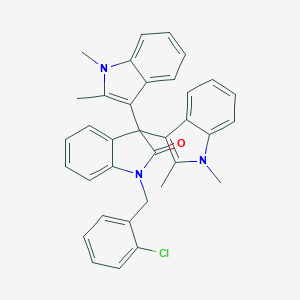![molecular formula C28H26N2O2 B307477 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE](/img/structure/B307477.png)
3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole moiety with a benzodioxole group, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst to facilitate the formation of the carbon-nitrogen bond between the indole and benzodioxole moieties . The reaction conditions often require the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological studies, particularly in the context of its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, which are known to interfere with cell division and promote cell death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE include other indole derivatives with anticancer properties, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also target tubulin and have shown similar anticancer activities.
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound features a benzodioxole group and has been studied for its biological activities.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Known for its potential therapeutic applications, this compound shares structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.
Eigenschaften
Molekularformel |
C28H26N2O2 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
3-[1,3-benzodioxol-5-yl-(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C28H26N2O2/c1-17-26(20-9-5-7-11-22(20)29(17)3)28(19-13-14-24-25(15-19)32-16-31-24)27-18(2)30(4)23-12-8-6-10-21(23)27/h5-15,28H,16H2,1-4H3 |
InChI-Schlüssel |
BXFZRGSRPBMGBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC4=C(C=C3)OCO4)C5=C(N(C6=CC=CC=C65)C)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC4=C(C=C3)OCO4)C5=C(N(C6=CC=CC=C65)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether](/img/structure/B307397.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)


